Diatrizoate

Adverse drug reactions Computed tomography Patient safety

Diatrizoate is an ionic monomeric high-osmolar contrast medium (1500–2000 mOsm/L) delivering cost-effective radiopacity for CT and X-ray imaging. Its specific iodine content (300–370 mg/mL) and distinct osmolality profile preclude generic substitution with iothalamate or other ionic agents. It is the oral GI contrast agent of choice when barium is contraindicated due to allergy or suspected perforation. In preclinical research, it serves as the prototypical ionic HOCM control for nephrotoxicity and hemorheology mechanistic studies. Veterinary facilities prefer diatrizoate for excretory urography and angiography, where established dosing protocols and low procurement cost outweigh the incremental safety advantages of low-osmolar alternatives.

Molecular Formula C11H9I3N2O4
Molecular Weight 613.91 g/mol
CAS No. 50978-11-5
Cat. No. B1670399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiatrizoate
CAS50978-11-5
SynonymsDiatrizoic Acid Dihydrate;  Amidotrizoic Acid Dihydrate; 
Molecular FormulaC11H9I3N2O4
Molecular Weight613.91 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O
InChIInChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)
InChIKeyYVPYQUNUQOZFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVERY SLIGHTLY SOL IN WATER, ALCOHOL;  SOL IN DIMETHYLFORMAMIDE, ALKALI HYDROXIDE SOLUTIONS
In water, 5.0X10+5 mg/L at 25 °C
1.07e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diatrizoate (CAS 50978-11-5) Radiocontrast Agent Procurement Guide: Ionic Monomer Properties and Comparators


Diatrizoate (amidotrizoate) is an ionic monomeric high-osmolar contrast medium (HOCM) used in X-ray and CT imaging [1]. It is a tri-iodinated benzoic acid derivative that dissociates in solution to yield a high osmolality of 1500–2000 mOsm/L [2]. As a first-generation contrast agent, it provides high radiopacity at low cost but is associated with greater nephrotoxic and cardiotoxic risks compared to low-osmolar (LOCM) and iso-osmolar (IOCM) alternatives [3].

Why Diatrizoate Cannot Be Simply Substituted with Other Ionic Monomers or Low-Osmolar Agents


Despite sharing the ionic monomer classification with agents like iothalamate, diatrizoate exhibits distinct physicochemical and biological properties that preclude generic substitution. Its specific iodine content (300–370 mg/mL) and osmolality profile (1500–2000 mOsm/L) differ from iothalamate (600–2400 mOsm/L) [1]. More critically, in vitro and clinical studies demonstrate that diatrizoate induces significantly greater red blood cell rigidification [2], higher urinary enzyme release [3], and increased adverse reaction rates [4] compared to both ionic comparators and non-ionic low-osmolar agents. These differences translate to measurable variations in patient tolerance, image quality, and procedural efficiency, making direct interchange without quantitative justification clinically and economically unsound.

Quantitative Differentiation of Diatrizoate from Comparators: A Procurement-Focused Evidence Summary


Diatrizoate vs. Iopamidol: Adverse Reaction Frequency in CT Procedures

In a study of 1465 patients undergoing CT with urographic contrast enhancement, diatrizoate demonstrated a reaction frequency of 7.0%, compared to 0.5% for the non-ionic monomer iopamidol [1]. The reaction rate for diatrizoate was also higher than that of the ionic comparator jotalamate (5.1%) but lower than jodamide (8.9%).

Adverse drug reactions Computed tomography Patient safety

Diatrizoate vs. Iohexol: Nephrotoxicity Risk in Patients with Renal Insufficiency

In a randomized trial of 1196 patients undergoing cardiac angiography, diatrizoate was associated with a 7% incidence of acute nephrotoxicity (serum creatinine increase ≥1 mg/dL), compared to 3% for iohexol (P<0.002) [1]. Among patients with pre-existing renal insufficiency, diatrizoate conferred a 3.3-fold increased risk of nephrotoxicity relative to iohexol [2].

Contrast-induced nephropathy Renal safety Cardiac angiography

Diatrizoate vs. Non-Ionic Contrast Media: Red Blood Cell Deformability Impairment

In vitro analysis of red blood cell deformability at 50% volume ratio revealed that diatrizoate induced significantly greater rigidification compared to all non-ionic contrast media tested (iopamidol, iohexol, iopentol, iodixanol) and normal blood controls [1]. Non-ionic agents showed no significant difference from normal blood.

Hemorheology In vitro toxicity Contrast media safety

Diatrizoate vs. Iopromide: Tubular Enzymuria as a Marker of Nephrotoxicity

In a randomized study of 34 patients undergoing intravenous urography, diatrizoate induced significantly greater increases in urinary enzymes compared to iopromide [1]. Diatrizoate elevated brush border enzymes (GGT, ALP) and cytosolic LDH, while iopromide produced less pronounced increases limited to GGT and ALP. Additionally, diatrizoate affected phosphorus and uric acid clearances and slightly decreased glomerular function in some patients.

Urinary biomarkers Renal tubular injury Contrast safety

Diatrizoate vs. Iohexol: Adverse Reaction Profile in Body CT Imaging

In a prospective randomized trial of 600 patients undergoing dynamic contrast-enhanced body CT, 63% of patients receiving diatrizoate meglumine 60 experienced at least one adverse reaction (including discomfort), compared to 39% for iohexol 300 (P<0.001) [1]. When excluding mild discomfort reactions, the rates were 33% for diatrizoate versus 16% for iohexol (P<0.001). Studies were aborted or required repeat imaging in 3.0% of diatrizoate patients versus 0.7% of iohexol patients (P=0.04). Optimal enhancement was achieved in 62% of diatrizoate scans versus 71% of iohexol scans (P=0.02).

Contrast reactions CT image quality Procedural efficiency

Diatrizoate vs. Iopamidol: In Vitro Renal Tubule Cell Toxicity Under Hypoxia

In rabbit renal proximal tubule cell suspensions, 25 mM diatrizoate under hypoxic conditions produced significantly greater metabolic alterations than 25 mM iopamidol [1]. Diatrizoate caused more pronounced reductions in tubule potassium content and both basal and uncoupled respiratory rates compared to iopamidol. No significant differences were observed at 10 mM concentrations or under oxygenated conditions.

Renal cell toxicity Hypoxia enhancement In vitro safety

Optimal Application Scenarios for Diatrizoate Based on Quantitative Evidence


High-Volume, Low-Risk Patient Imaging in Cost-Constrained Settings

For facilities performing large numbers of CT scans on patients without pre-existing renal impairment or diabetes mellitus, diatrizoate offers a cost-effective option. While adverse reaction rates are higher than non-ionic agents (e.g., 63% vs. 39% for any reaction) [1], the absolute difference in severe reactions is small, and diagnostic-quality images are achieved in 97% of cases [2]. The procurement cost differential may justify use in appropriate patient populations where close monitoring is feasible.

Gastrointestinal Tract Imaging in Barium-Allergic Patients

Diatrizoate is specifically indicated as an oral contrast agent for gastrointestinal tract imaging when barium is contraindicated due to allergy or suspected perforation [3]. Its high osmolality draws fluid into the bowel lumen, providing excellent luminal distension and mucosal coating for fluoroscopic and CT enterography studies.

Contrast-Enhanced Research Requiring Ionic Control Conditions

In preclinical and in vitro research investigating contrast-induced nephrotoxicity mechanisms or hemorheological effects, diatrizoate serves as the prototypical ionic high-osmolar control agent. Its well-characterized effects on RBC deformability [4] and renal tubular cells [5] provide a benchmark against which novel agents or protective interventions can be quantitatively compared.

Veterinary Diagnostic Imaging Protocols

In veterinary radiology, cost considerations often outweigh the incremental safety advantages of low-osmolar agents. Diatrizoate remains widely used for excretory urography, angiography, and other contrast-enhanced studies in animals, where its high radiopacity and established dosing protocols are valued [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diatrizoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.